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Compound of Interest

2-Phenyl-1H-imidazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1587446

2-Phenyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a
crucial building block in the synthesis of a wide array of biologically active molecules. Its
structural motif is found in numerous pharmaceuticals, agrochemicals, and materials science
applications. The inherent reactivity of the aldehyde group, coupled with the stability and
coordination properties of the phenyl-imidazole core, makes it a valuable precursor for creating
complex molecular architectures. Given its importance, the unambiguous structural
characterization of this compound is paramount. This guide provides a comprehensive analysis
of the mass spectrometry data for 2-Phenyl-1H-imidazole-4-carbaldehyde, offering a
comparative perspective with other key analytical techniques to ensure robust and reliable
characterization.

Mass Spectrometry Analysis: A Detailed
Examination

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and
elucidating the structure of organic molecules. For a compound like 2-Phenyl-1H-imidazole-4-
carbaldehyde (C10HsN20, Exact Mass: 172.0637 Da), electrospray ionization (ESI) is a
commonly employed soft ionization technique that allows for the analysis of the intact molecule
with minimal fragmentation.[1][2]
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Experimental Protocol: Electrospray lonization Mass
Spectrometry (ESI-MS)

o Sample Preparation: A dilute solution of 2-Phenyl-1H-imidazole-4-carbaldehyde is
prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a
small amount of formic acid to promote protonation.

e Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight
(Q-TOF) or Orbitrap instrument, is used for analysis.

« lonization: The sample solution is introduced into the ESI source. A high voltage is applied to
the capillary, causing the nebulization of the solution into a fine spray of charged droplets.

» Desolvation: The charged droplets are passed through a heated capillary or a region of
heated gas to facilitate solvent evaporation, leading to the formation of gas-phase ions.

e Mass Analysis: The generated ions are guided into the mass analyzer, where they are
separated based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Interpretation of Mass Spectra and Proposed
Fragmentation Pathway

In positive ion mode ESI-MS, 2-Phenyl-1H-imidazole-4-carbaldehyde is expected to be
readily protonated, yielding a prominent pseudomolecular ion [M+H]* at an m/z of
approximately 173.0709.[2] Other adducts, such as the sodium adduct [M+Na]* at m/z
195.0529, may also be observed.[2]

To gain deeper structural insights, tandem mass spectrometry (MS/MS) can be performed. In
this technique, the [M+H]™* ion is isolated and subjected to collision-induced dissociation (CID),
causing it to fragment. The resulting fragment ions provide a fingerprint of the molecule's
structure. Based on the known stability of the imidazole ring, fragmentation is anticipated to
occur primarily at the phenyl and carbaldehyde substituents.[3]
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A plausible fragmentation pathway for protonated 2-Phenyl-1H-imidazole-4-carbaldehyde is
outlined below:

Initial Protonation: The molecule accepts a proton, likely on one of the nitrogen atoms of the
imidazole ring, to form the [M+H]* ion (m/z 173.07).

e Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes is the neutral loss of
carbon monoxide (28 Da) from the protonated molecular ion, leading to a fragment at m/z
145.07.

o Loss of the Phenyl Group (CeHs): Cleavage of the bond between the imidazole ring and the
phenyl group could result in the loss of a phenyl radical (77 Da), generating a fragment at
m/z 96.04. This corresponds to the protonated 1H-imidazole-4-carbaldehyde.

e Loss of the Aldehyde Group (CHO): The loss of the entire aldehyde group as a radical (29
Da) could produce a fragment ion at m/z 144.07.

Caption: Proposed ESI-MS/MS fragmentation of 2-Phenyl-1H-imidazole-4-carbaldehyde.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable information on molecular weight and
fragmentation, a comprehensive characterization relies on the integration of data from multiple
analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a
molecule. For 2-Phenyl-1H-imidazole-4-carbaldehyde, *H and 13C NMR would provide
definitive structural confirmation. Although specific experimental data for this exact compound
IS not readily available in the provided search results, data for the similar compound 4-(1H-
Imidazol-1-yl)benzaldehyde shows characteristic signals for the aldehyde proton (~10.05 ppm),
as well as distinct aromatic protons on both the phenyl and imidazole rings.[4][5] A similar
pattern would be expected for the target molecule.

High-Performance Liquid Chromatography (HPLC)

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b1587446?utm_src=pdf-body
https://www.benchchem.com/product/b1587446?utm_src=pdf-body
https://www.benchchem.com/product/b1587446?utm_src=pdf-body
https://journals.iucr.org/e/issues/2023/07/00/jy2032/
https://www.researchgate.net/publication/372051274_Crystallographic_and_spectroscopic_characterization_of_two_1-phenyl-1H-imidazoles_4-1H-imidazol-1-ylbenzaldehyde_and_1-4-meth-oxy-phen-yl-1H-imidazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

HPLC is a premier separation technique that is often coupled with mass spectrometry (LC-MS).
For the analysis of 2-Phenyl-1H-imidazole-4-carbaldehyde, a reversed-phase HPLC method
would be suitable for assessing purity and quantifying the compound.[6][7] A typical method
would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and
water, often with an acid modifier like formic acid to ensure good peak shape and compatibility
with MS detection.[7]

Data Summary: A Multi-faceted Approach to
Characterization

Expected Results for 2-

Analytical Technique Information Provided Phenyl-1H-imidazole-4-
carbaldehyde
Molecular Formula and Exact C10HsN20; m/z [M+H]* =

High-Resolution MS
Mass 173.0709[1][2]

) Key fragments corresponding
Structural Fragmentation

Tandem MS (MS/MS) to losses of CO, CeHs, and
Pattern
CHO.
Proton Environment and Distinct signals for aldehyde,

1H NMR Spectroscopy o o
Connectivity phenyl, and imidazole protons.

Resonances for all 10 carbon
13C NMR Spectroscopy Carbon Skeleton atoms, including the carbonyl
carbon.

) o A single major peak indicating
HPLC Purity and Quantification ] )
high purity.

Conclusion

The comprehensive analysis of 2-Phenyl-1H-imidazole-4-carbaldehyde requires a synergistic
approach, leveraging the strengths of multiple analytical techniques. High-resolution mass
spectrometry confirms the elemental composition and provides crucial structural information
through fragmentation analysis. When combined with the detailed connectivity data from NMR
spectroscopy and the purity assessment from HPLC, a complete and unambiguous
characterization of this important synthetic building block can be achieved. This multi-technique
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workflow is essential for ensuring the quality and reliability of research and development in the
fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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